2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-3-(pyridin-3-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-20-15-17-13-7-3-2-6-12(13)14(19)18(15)10-11-5-4-8-16-9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCEHWNRHIQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the quinazolinone core. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Various substituted quinazolinones
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the quinazolinone core allows it to interact with various biological targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 2-Position
The 2-position of quinazolinones is critical for modulating biological activity. Key comparisons include:
Insights :
Substituent Effects at the 3-Position
The 3-position substituent dictates target selectivity and physicochemical properties:
Insights :
- Pyridinylmethyl groups (e.g., pyridin-3-ylmethyl) may enhance blood-brain barrier penetration compared to bulky aryl groups .
- Bulky substituents like trimethoxybenzyl improve lipophilicity but may reduce aqueous solubility .
Carbonic Anhydrase (CA) Inhibition
- Target Compound : Predicted potent CA inhibition based on methylthio group’s performance (KI ~7–12 nM for aliphatic-thio analogs) .
- 2-(Benzylthio) Analogs : Weaker inhibition (KI: 50.7–93.6 nM) due to steric hindrance .
Analgesic/Anti-inflammatory Activity
- 3-(2-Pyridyl)quinazolinones: Compound AS3 showed anti-inflammatory activity comparable to diclofenac .
- Target Compound : Pyridin-3-ylmethyl substitution may offer similar activity, but data are lacking.
Antihypertensive Activity
- 3-(4-Chlorophenyl)quinazolinones: Demonstrated α1-adrenergic blockade (e.g., compound 23, 24) .
Biological Activity
2-(Methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a quinazolinone core with a methylthio group and a pyridinylmethyl substituent. The synthesis typically involves the condensation of 2-aminobenzamide with pyridine-3-carbaldehyde, followed by the introduction of the methylthio group using methyl iodide or similar reagents under reflux conditions in organic solvents like ethanol or methanol.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies evaluating its effectiveness against various bacterial strains, it showed:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus : MIC of 1 µg/mL against MRSA strains.
- Escherichia coli : Inactive against Gram-negative bacteria.
These findings suggest that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
The compound also displays antifungal properties. It has been tested against Candida albicans , revealing moderate activity with an MIC around 7.80 µg/mL. This activity highlights its potential as a therapeutic agent for fungal infections .
Anticancer Activity
In vitro studies have demonstrated that this quinazolinone derivative possesses notable anticancer activity. The compound was evaluated against several cancer cell lines, showing:
- Cytotoxicity : IC50 values in the low micromolar range (less than 10 µM), indicating effective antiproliferative action.
- Cell Line Specificity : It preferentially inhibited the growth of rapidly dividing cancer cells compared to non-tumor cells, suggesting a selective cytotoxic effect .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Modulation : Potential effects on gene expression related to apoptosis and cell cycle regulation have been suggested .
Case Studies and Research Findings
A series of studies have evaluated the compound's efficacy:
- Antimicrobial Studies : A study reported an MIC of 0.98 µg/mL against MRSA, underscoring its potential as an antibiotic in treating resistant infections .
- Cytotoxicity Tests : Various derivatives were tested for cytotoxic effects, with some compounds demonstrating significant growth inhibition in cancer cell lines such as A549 (lung cancer) and DU145 (prostate cancer) with GI50 values as low as 3.8 µM .
Data Summary Table
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus (MRSA) | 1 µg/mL |
| Antifungal | Candida albicans | 7.80 µg/mL |
| Anticancer | A549 (lung cancer) | <10 µM |
| Anticancer | DU145 (prostate cancer) | GI50 = 3.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
